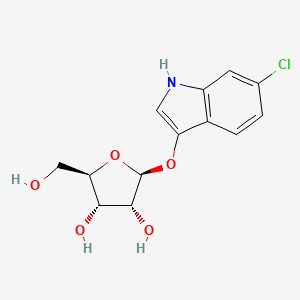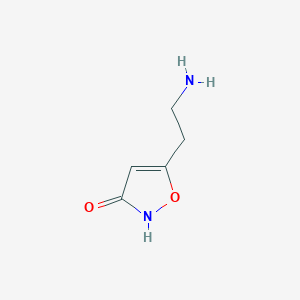
Pentyl (E)-(2-styrylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl (E)-(2-styrylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a pentyl group and a styrylphenyl moiety, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (E)-(2-styrylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of a substituted phenol with a carbamoyl chloride in the presence of a base. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also employ catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Applications De Recherche Scientifique
Pentyl (E)-(2-styrylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of Pentyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an antioxidant by scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SETPT) . These interactions help reduce oxidative stress and protect cells from damage. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pentyl (E)-(2-styrylphenyl)carbamate include other carbamates such as ethyl carbamate and methyl carbamate. These compounds share the carbamate functional group but differ in their substituents and overall structure .
Uniqueness
What sets this compound apart is its unique combination of a pentyl group and a styrylphenyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other carbamates may not fulfill .
Propriétés
Formule moléculaire |
C20H23NO2 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
pentyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO2/c1-2-3-9-16-23-20(22)21-19-13-8-7-12-18(19)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3,(H,21,22)/b15-14+ |
Clé InChI |
ZWXVWVQYQYKJJB-CCEZHUSRSA-N |
SMILES isomérique |
CCCCCOC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
SMILES canonique |
CCCCCOC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
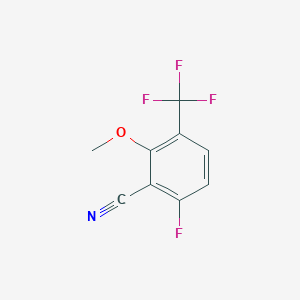


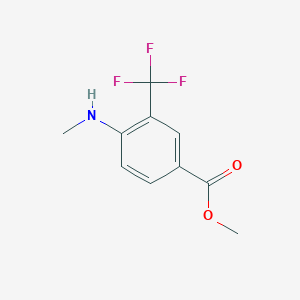
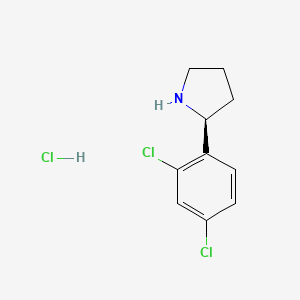
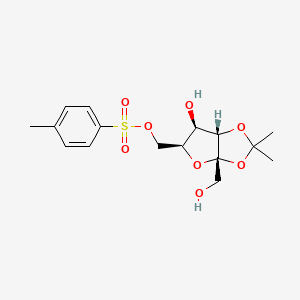
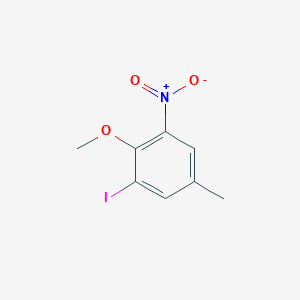
![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)

